molecular formula C14H16FNO4S2 B3015202 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1351611-34-1

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B3015202
CAS No.: 1351611-34-1
M. Wt: 345.4
InChI Key: GPIFQNNWKDWUMV-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of ethoxy, fluoro, hydroxy, and thiophene groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a suitable benzene derivative, followed by the introduction of the ethoxy and fluoro groups through electrophilic aromatic substitution reactions. The thiophene and hydroxyethyl groups can be introduced via nucleophilic substitution and subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone)

    Reduction: LiAlH4 (Lithium aluminum hydride), NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-fluoro-N-(2-hydroxyethyl)benzenesulfonamide: Lacks the thiophene group, which may affect its biological activity and chemical reactivity.

    4-ethoxy-3-fluoro-N-(2-hydroxy-2-(furan-2-yl)ethyl)benzenesulfonamide: Contains a furan ring instead of a thiophene ring, which can influence its electronic properties and reactivity.

    4-ethoxy-3-fluoro-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)benzenesulfonamide: Contains a pyridine ring, which can alter its binding affinity and specificity for certain targets.

Uniqueness

The presence of the thiophene group in 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide makes it unique compared to its analogs. Thiophene is known for its electron-rich nature and ability to participate in π-π interactions, which can enhance the compound’s binding affinity and specificity for certain biological targets. Additionally, the combination of ethoxy, fluoro, and hydroxy groups provides a versatile platform for further chemical modifications and functionalization.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4S2/c1-2-20-13-6-5-10(8-11(13)15)22(18,19)16-9-12(17)14-4-3-7-21-14/h3-8,12,16-17H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIFQNNWKDWUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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